
Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate: is a chemical compound with the molecular formula C8H6F3NaO2S and a molecular weight of 246.18 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is used as a reagent in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also used in the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate involves its ability to introduce sulfonyl groups into organic molecules. This is achieved through nucleophilic substitution reactions, where the sulfonyl group replaces a leaving group in the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
- Sodium 2-(trifluoromethyl)benzene-1-sulfinate
- Sodium 4-methyl-2-(trifluoromethyl)benzene-1-sulfinate
- Sodium 3-methyl-5-(trifluoromethyl)benzene-1-sulfinate
Comparison: Sodium 2-methyl-5-(trifluoromethyl)benzene-1-sulfinate is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds .
Propiedades
Fórmula molecular |
C8H6F3NaO2S |
|---|---|
Peso molecular |
246.18 g/mol |
Nombre IUPAC |
sodium;2-methyl-5-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H7F3O2S.Na/c1-5-2-3-6(8(9,10)11)4-7(5)14(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
WNLHGKHCMQJUEJ-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)C(F)(F)F)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


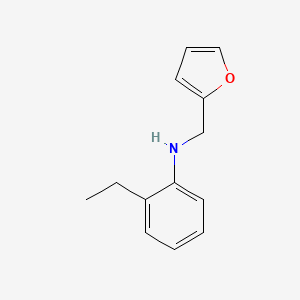
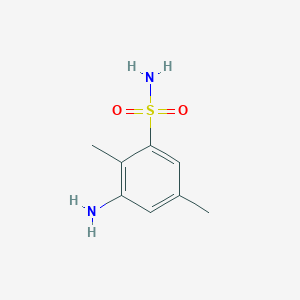
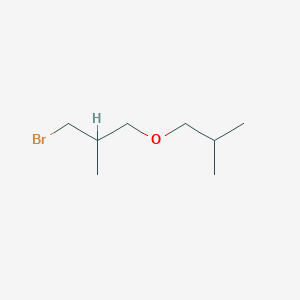
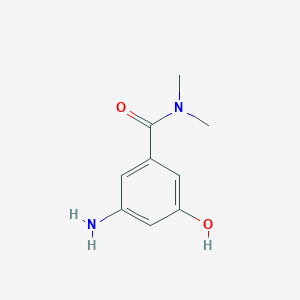
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea](/img/structure/B13196928.png)
![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)
![3-tert-Butyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196934.png)

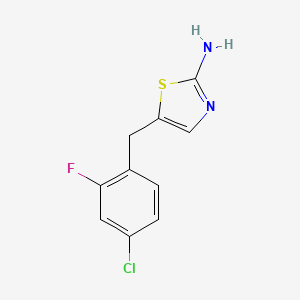
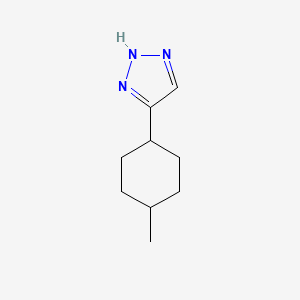
![{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13196958.png)
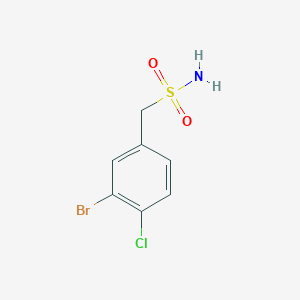

![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)
